molecular formula C8H15Cl B1591200 1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene CAS No. 68442-33-1

1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene

Cat. No.: B1591200
CAS No.: 68442-33-1
M. Wt: 146.66 g/mol
InChI Key: XTGNKSJOZYQFCJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The official IUPAC nomenclature for this compound is 1-chloro-2-methylprop-1-ene, which precisely describes the structural arrangement of atoms within the molecule. The IUPAC naming system indicates the presence of a three-carbon chain (prop-) with a double bond located between the first and second carbon atoms (-1-ene), a methyl substituent attached to the second carbon (2-methyl-), and a chlorine atom bonded to the first carbon (1-chloro-).

The compound possesses numerous synonyms that reflect different naming conventions and historical nomenclature systems. Common alternative names include 1-chloro-2-methyl-1-propene, which represents a slightly different IUPAC formatting, and alpha-chloroisobutylene, which describes the compound using traditional nomenclature. Additional synonyms encompass 2,2-dimethylvinyl chloride, which emphasizes the vinyl chloride functionality, and isocrotyl chloride, representing another historical naming approach.

Primary Name Alternative Names Naming System
1-Chloro-2-methylprop-1-ene IUPAC Standard Official IUPAC
1-Chloro-2-methyl-1-propene IUPAC Variant IUPAC Alternative
Alpha-chloroisobutylene Traditional Name Historical
2,2-Dimethylvinyl chloride Functional Name Descriptive
Isocrotyl chloride Common Name Traditional
Dimethylvinyl chloride Abbreviated Name Industrial

The Chemical Abstracts Service has assigned the registry number 513-37-1 to this compound, which serves as the definitive identifier for this specific molecular structure. This CAS number distinguishes it from other structural isomers and ensures accurate identification in chemical databases and literature. The compound also possesses specific database identifiers including the IUPAC Standard InChI Key: KWISWUFGPUHDRY-UHFFFAOYSA-N, which provides a unique digital fingerprint for the molecular structure.

Molecular Formula and Structural Isomerism

The molecular formula C4H7Cl represents the atomic composition of 1-chloro-2-methylprop-1-ene, indicating four carbon atoms, seven hydrogen atoms, and one chlorine atom. This formula corresponds to a molecular weight of 90.55 atomic mass units, which serves as a fundamental parameter for mass spectrometric identification and quantitative analysis. The degree of unsaturation calculation for this molecular formula yields a value of one, indicating the presence of either one double bond or one ring structure within the molecule.

The structural isomerism associated with compounds having the molecular formula C4H7Cl demonstrates remarkable diversity, with systematic analysis revealing a total of twelve possible structural isomers. These isomers encompass various arrangements including chain isomers, positional isomers, and geometric isomers, each exhibiting distinct chemical and physical properties. The acyclic isomers alone account for twelve different structural arrangements, highlighting the complexity of isomerism within this molecular formula.

Isomer Type Number of Isomers Examples
Chain Isomers 6 1-Chlorobut-1-ene, 1-Chloro-2-methylprop-1-ene
Positional Isomers 4 1-Chlorobut-2-ene, 2-Chlorobut-1-ene
Geometric Isomers 2 Cis-2-chlorobut-2-ene, Trans-2-chlorobut-2-ene

The specific structural arrangement of 1-chloro-2-methylprop-1-ene features a branched carbon skeleton with the double bond positioned between the first and second carbon atoms. This arrangement creates a vinyl chloride functionality with a methyl substituent that influences both the electronic properties and steric characteristics of the molecule. The compound can exist in different conformational states due to rotation around single bonds, although the double bond restricts rotation and maintains a fixed geometric arrangement.

Geometric isomerism analysis reveals that 1-chloro-2-methylprop-1-ene does not exhibit cis-trans isomerism due to the presence of two identical hydrogen atoms on one carbon of the double bond. However, other isomers within the C4H7Cl family do demonstrate geometric isomerism, particularly compounds such as 2-chlorobut-2-ene, which can exist in both cis and trans configurations depending on the spatial arrangement of substituents around the double bond.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-chloro-2-methylprop-1-ene through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum recorded at 300 megahertz in deuterated chloroform reveals characteristic chemical shifts that correspond to different hydrogen environments within the molecule. The spectrum displays signals at approximately 3.39 parts per million for the vinyl proton, which appears as a quartet due to coupling with the adjacent methyl groups.

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule, revealing four distinct carbon environments consistent with the molecular structure. The vinyl carbon bearing the chlorine substituent appears at a characteristic downfield position due to the electron-withdrawing effect of the halogen atom. The methyl carbon signals appear in the upfield region, while the quaternary carbon of the branched system exhibits intermediate chemical shift values.

Spectroscopic Method Key Observations Characteristic Features
1H Nuclear Magnetic Resonance 3.39 ppm (vinyl H) Quartet pattern from methyl coupling
13C Nuclear Magnetic Resonance Four carbon signals Downfield vinyl carbon
Infrared Spectroscopy 3020-3100 cm⁻¹ Vinyl carbon-hydrogen stretch
Mass Spectrometry m/z 90 (molecular ion) Base peak at m/z 55

Infrared spectroscopy analysis of 1-chloro-2-methylprop-1-ene reveals characteristic absorption bands that enable functional group identification and structural confirmation. The spectrum exhibits strong absorption in the 3020-3100 wavenumber range, corresponding to vinyl carbon-hydrogen stretching vibrations. Additional prominent features include carbon-carbon double bond stretching around 1630-1680 wavenumbers and carbon-chlorine stretching vibrations in the fingerprint region below 1000 wavenumbers.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 90, corresponding to the intact molecular structure. The base peak occurs at mass-to-charge ratio 55, resulting from the loss of chlorine and formation of the methylallyl cation. Additional significant fragments include peaks at mass-to-charge ratios 39 and 41, corresponding to various hydrocarbon fragments generated during electron impact ionization.

Properties

IUPAC Name

1-chloro-2-methylprop-1-ene;2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl.C4H8/c1-4(2)3-5;1-4(2)3/h3H,1-2H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGNKSJOZYQFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C.CC(=CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown beads; [Sigma-Aldrich MSDS]
Record name Polypropylene, chlorinated
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CAS No.

68442-33-1
Record name 1-Propene, homopolymer, chlorinated
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Record name 1-Propene, homopolymer, chlorinated
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Biological Activity

1-Chloro-2-methylprop-1-ene, also known as dimethylvinyl chloride, is a compound that has garnered attention for its biological activity, particularly in toxicology and pharmacology. This article explores its biological effects, metabolism, and potential health implications based on diverse research findings.

1-Chloro-2-methylprop-1-ene is characterized by its chemical formula C4H7Cl. It is produced through the chlorination of 2-methyl-1-propene and is primarily used in the synthesis of various chemical compounds. Its structure allows for unique interactions within biological systems, influencing its metabolic pathways and biological effects.

Metabolism and Toxicokinetics

Research indicates that 1-chloro-2-methylprop-1-ene is rapidly absorbed and excreted in animal models. After administration, significant amounts are exhaled as unchanged compound or carbon dioxide, with a notable portion being eliminated through urine. The primary urinary metabolite identified is trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid, which accounts for about 35% of the total urinary radiolabel .

Table 1: Metabolism Overview of 1-Chloro-2-methylprop-1-ene

Route of AdministrationMajor MetabolitesExcretion Pathways
OralTrans-2-amino-6-methyl...Urine (35%), Exhalation
InhalationUnchanged compound, CO2Lungs

Toxicological Studies

Toxicological assessments have shown that repeated administration of 1-chloro-2-methylprop-1-ene can lead to significant pathological changes in various organs. In Fischer 344 rats, studies revealed tissue necrosis in the intestines, thymus, and spleen following repeated doses. Furthermore, there was a notable increase in the proliferation of forestomach cells, indicating potential carcinogenic effects .

Case Study: Rat Study Findings

In a study where Fischer 344 rats were administered varying doses of the compound:

  • Incidence of Tumors : Significant increases in forestomach squamous cell papilloma were observed at higher doses (100 mg/kg bw) with a P-value < 0.001.
  • Survival Rates : Control groups showed lower survival rates compared to treated groups, suggesting a complex interaction between dose and survival .

Health Implications

The biological activity of 1-chloro-2-methylprop-1-ene raises concerns regarding its potential health effects. The evidence suggests that exposure could lead to significant risks, particularly with prolonged or high-dose exposure. Regulatory agencies emphasize the need for careful handling and assessment of this compound in industrial applications.

Scientific Research Applications

Production and Purity

The compound is commercially available at a purity of at least 98%, with notable suppliers including Fluka Chemical Corp. and Aldrich Chemical Co. . Its production is limited to research quantities, primarily in academic and specialized industrial settings.

Metabolism and Toxicology

Research indicates that 1-chloro-2-methylprop-1-ene undergoes rapid metabolism in vivo, leading to the formation of several metabolites, including cysteine and N-acetylcysteine conjugates . Studies have shown that the compound is extensively absorbed and excreted in laboratory animals, with significant concentrations found in the liver and kidneys shortly after administration .

Toxic Effects

In controlled studies involving Fischer 344 rats and B6C3F1 mice, administration of the compound resulted in various toxicological effects, including:

  • Carcinogenicity : Induction of squamous-cell carcinomas in male mice and neoplasms in both sexes of rats.
  • Organ Damage : Histopathological evaluations revealed tissue necrosis in organs such as the small intestine and thymus at higher doses .
Study Dose (mg/kg bw) Effects Observed
Fischer 344 Rats0, 100, 200Increased incidences of forestomach neoplasms
B6C3F1 Mice0, 100, 200Lower survival rates; neoplasms in various tissues

Analytical Chemistry

The compound has been employed in analytical chemistry for studying organic vapor emissions near industrial sites. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been utilized to detect and quantify its presence in environmental samples .

Metabolic Studies

Studies on the metabolic pathways of 1-chloro-2-methylprop-1-ene have provided insights into its biotransformation processes. For instance:

  • In vitro studies demonstrated cytochrome P450-catalyzed hydroxylation leading to stereoselective metabolite formation .

Genetic Studies

Genotoxicity assessments revealed that the compound can induce mutations in various organisms:

  • It was found to be mutagenic to Salmonella typhimurium and caused genetic mutations in Drosophila melanogaster when administered at high doses .

Chemical Reactions Analysis

1-Chloro-2-methylprop-1-ene

  • Hydrogen Halide Addition : Reacts with HBr via a two-step mechanism:

    • Protonation at the less substituted carbon forms a carbocation intermediate.

    • Nucleophilic attack by Br⁻ yields 2-bromo-2-methylpropane .
      This regioselectivity follows Markovnikov’s rule due to carbocation stability.

  • Hydration : In acidic conditions, water adds to form 2-methyl-2-propanol , though the reaction is less favorable compared to non-chlorinated analogs.

2-Methylprop-1-ene (Isobutylene)

  • Acid-Catalyzed Hydration : Forms tert-butanol (2-methyl-2-propanol) with H₂SO₄ catalyst .

  • Hydrohalogenation : Reacts with HCl to produce 2-chloro-2-methylpropane via a similar carbocation mechanism .

Table 1: Comparison of Electrophilic Addition Products

CompoundReagentProductRegioselectivity
1-Chloro-2-methylprop-1-eneHBr2-Bromo-2-methylpropaneMarkovnikov
2-Methylprop-1-eneH₂O/H⁺tert-ButanolMarkovnikov

1-Chloro-2-methylprop-1-ene

  • Undergoes cationic polymerization under Lewis acid catalysts (e.g., AlCl₃) to form poly(1-chloro-2-methylpropene) , a thermoplastic with limited commercial use.

2-Methylprop-1-ene

  • Industrially polymerized to polyisobutylene (PIB) or copolymerized with isoprene to produce butyl rubber (cured with sulfur). These materials are valued for low gas permeability and elasticity .

Table 2: Polymerization Conditions and Applications

CompoundCatalystPolymerApplication
1-Chloro-2-methylprop-1-eneAlCl₃Poly(chloroisobutylene)Laboratory research
2-Methylprop-1-eneBF₃/MeOHPolyisobutyleneTire inner liners, seals

1-Chloro-2-methylprop-1-ene

  • Reacts with peracids (e.g., mCPBA) to form epoxides , though steric hindrance from methyl groups slows the reaction.

  • Ozonolysis cleaves the double bond, yielding chloroacetone and formaldehyde.

2-Methylprop-1-ene

  • Epoxidation with O₂ or peroxides produces 2-methylpropylene oxide , a precursor for polyether polyols .

Nucleophilic Substitution (1-Chloro-2-methylprop-1-ene)

  • The chloro group undergoes SN1/SN2 reactions:

    • Hydrolysis in basic conditions forms 2-methyl-2-propen-1-ol .

    • Reaction with amines (e.g., NH₃) yields 2-methylallylamine derivatives.

Thermal Decomposition

  • 1-Chloro-2-methylprop-1-ene : Dehydrohalogenation at elevated temperatures produces isobutylene and HCl, with ΔH = 64.6 ± 2.4 kJ/mol .

  • 2-Methylprop-1-ene : Pyrolysis above 500°C generates methane and propene via radical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula CAS Number Key Functional Groups Key Synonyms
2-Methylprop-1-ene C₄H₈ 115-11-7 Alkene Isobutylene, 2-methylpropene
1-Chloro-2-methylprop-1-ene C₄H₇Cl 563-47-3¹ Chlorinated alkene Methallyl chloride, 3-chloro-2-methylpropene, β-methallyl chloride
3-Chloro-2-methylpropene C₄H₇Cl 563-47-3 Chlorinated alkene γ-Chloroisobutylene, isobutenyl chloride, 2-methylallyl chloride
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene C₁₀H₁₁Cl 23063-65-2 Aromatic chlorinated alkene 4-Methallylchlorobenzene, 3-(4-chlorophenyl)-2-methylprop-1-ene

¹ CAS number for methallyl chloride varies in literature; 563-47-3 is commonly cited for 3-chloro-2-methylpropene, but structural ambiguity exists for 1-chloro derivatives.

Physical and Chemical Properties

Property 2-Methylprop-1-ene 1-Chloro-2-methylprop-1-ene 3-Chloro-2-methylpropene 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene
Boiling Point (°C) -6.9 72–74 (estimated) 68–70 215–220 (estimated)
Molecular Weight (g/mol) 56.11 90.55 90.55 166.65
Density (g/cm³) 0.59 0.92 (estimated) 0.94 1.08 (estimated)
Solubility Insoluble in water Low water solubility Low water solubility Soluble in organic solvents

Note: Experimental data gaps exist for 1-chloro-2-methylprop-1-ene; values estimated based on analogous chlorinated alkenes.

Key Research Findings

  • Environmental Impact : 2-Methylprop-1-ene and its chlorinated derivatives are linked to water contamination post-wildfires. Laboratory simulations show chlorine reactivity forming 1-chloro-2-methylprop-1-ene as a DBP, raising concerns about drinking water safety .
  • Industrial Synthesis : Methallyl chloride derivatives are synthesized via radical chlorination or hydrochlorination of isobutylene. Microwave-assisted methods (e.g., for related compounds) improve yield and reduce reaction time .
  • Market Trends : The global 2-methylprop-1-ene market is projected to grow at 4.2% CAGR (2025–2031), driven by demand for synthetic rubber in automotive sectors .

Preparation Methods

Hydrochlorination of Methylacetylene/Propadiene Mixtures

One industrially significant method to prepare 1-chloro-2-methylprop-1-ene (also known as 2-chloroprop-1-ene) involves the hydrochlorination of methylacetylene and/or propadiene in the presence of a liquid medium. This process is characterized by:

  • Reactants: Methylacetylene and propadiene mixture (commercially available as TETRENE®, approximately 25% methylacetylene and 13% propadiene).
  • Reagent: Hydrogen chloride (HCl).
  • Reaction Medium: A liquid medium capable of dissolving the catalyst, such as aliphatic nitriles (e.g., CH3-(CH2)n-CN where n=3–7), aromatic nitriles (benzonitrile, toluonitrile), organic phosphorus compounds (triethyl phosphite, tributyl phosphite), or ammonium salts.
  • Conditions: The liquid medium is saturated with HCl before introducing the hydrocarbon mixture. The reaction proceeds in a suitable reactor under controlled conditions, avoiding substantial water presence.
  • Advantages: High yield of 2-chloroprop-1-ene with minimized side reactions and environmental impact.

This method avoids the drawbacks of previous processes by operating in an anhydrous environment and using solvents that dissolve catalysts efficiently, enhancing reaction selectivity and yield.

Continuous Flow Reaction Using Cation Exchange Resins

Another method involves the preparation of 1-chloro-2-methyl-2-propanol, a closely related compound, which can be converted to 1-chloro-2-methylprop-1-ene. The key steps include:

  • Catalyst: Cation exchange resin (Zeo-karb) packed in a filling pipe.
  • Reactants: 2-methyl-3-chloropropene and water fed simultaneously into the reactor.
  • Reaction Conditions: Cooling the filling pipe externally to 0–5 °C; flow rates of 2-methyl-3-chloropropene at 0.5 kg/h and water at 1–10 L/h.
  • Process: The reaction occurs continuously in a packed bed reactor, with the organic phase separated and purified by drying and distillation.
  • Benefits: One-step reaction completion, low production cost, minimal acid wastewater generation, and reduced environmental pollution.

This method emphasizes continuous processing with efficient catalyst use and temperature control to optimize product yield and purity.

Comparative Summary of Preparation Methods

Compound Method Description Key Reactants/Conditions Advantages Reference
1-Chloro-2-methylprop-1-ene Hydrochlorination of methylacetylene/propadiene Methylacetylene/propadiene + HCl; nitrile solvent High yield, anhydrous conditions, efficient catalyst use
1-Chloro-2-methyl-2-propanol* Continuous flow reaction with cation exchange resin 2-methyl-3-chloropropene + water; cooled packed bed reactor One-step, low cost, minimal waste
2-Methylprop-1-ene (derivative) Sulfonyl fluoride synthesis from sodium sulfonate Sodium 2-methylprop-2-ene-1-sulfonate + POCl3 + KHF2 Functionalized alkene derivative, moderate yield

*Note: 1-chloro-2-methyl-2-propanol is a related intermediate that can be converted to 1-chloro-2-methylprop-1-ene.

Research Findings and Notes

  • The hydrochlorination method using methylacetylene/propadiene mixtures is industrially preferred due to the availability of feedstock and the ability to conduct the reaction in liquid phase with controlled catalyst and solvent systems.
  • Continuous flow processes employing cation exchange resins provide a green chemistry approach by minimizing waste and enabling one-step synthesis under mild temperature conditions.
  • Functionalization of 2-methylprop-1-ene via sulfonyl fluoride intermediates expands the chemical utility of this alkene, although these methods are more specialized and less direct for producing the alkene itself.
  • The choice of solvent and reaction conditions critically affects the yield and purity of 1-chloro-2-methylprop-1-ene, with nitrile solvents and phosphorus oxychloride playing important roles in related transformations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Chloro-2-methylprop-1-ene to minimize side-product formation?

  • Methodology : The reaction of 4-methylbenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux is a common route . To reduce side products, control reaction temperature (60–80°C), use stoichiometric excess of allyl chloride, and monitor reaction progress via GC-MS. Purification via fractional distillation or column chromatography improves yield.

Q. What safety protocols are critical when handling chloroalkenes like 1-Chloro-2-methylprop-1-ene?

  • Guidelines : Use fume hoods to avoid inhalation of volatile compounds, wear nitrile gloves, and store materials in flame-proof cabinets due to flammability risks. Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., Sigma-Aldrich protocols for 2-Chloro-2-methylpropane) .

Q. How do structural differences between 1-Chloro-2-methylprop-1-ene and 2-methylprop-1-ene affect their reactivity?

  • Analysis : The chloro group in 1-Chloro-2-methylprop-1-ene increases electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions), while 2-methylprop-1-ene (isobutylene) undergoes addition reactions due to its alkene functionality. Computational studies (DFT) can predict regioselectivity in such reactions .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in reported reaction pathways for chloroalkene derivatives?

  • Approach : Conflicting data on reaction intermediates (e.g., carbocation vs. radical pathways) can be resolved using in situ NMR or IR spectroscopy. For example, monitoring C-Cl bond cleavage in 1-Chloro-2-methylprop-1-ene under varying conditions (light, temperature) clarifies mechanistic pathways .

Q. What computational methods validate the thermodynamic stability of intermediates in chloroalkene synthesis?

  • Method : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy profiles for intermediates (e.g., allylic carbocations). Compare with experimental data (e.g., calorimetry from NIST) to identify discrepancies and refine reaction models .

Q. How do substituents on the phenyl ring influence the biological activity of chloroalkene derivatives?

  • Study Design : Synthesize analogs (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene ) and assess antimicrobial activity via MIC assays. QSAR modeling links electronic parameters (Hammett σ values) to bioactivity, revealing that electron-withdrawing groups enhance potency .

Q. What strategies mitigate polymerization during large-scale reactions of 2-methylprop-1-ene?

  • Optimization : Introduce radical inhibitors (e.g., hydroquinone) or operate under inert atmospheres (N₂/Ar) to suppress radical-initiated polymerization. Kinetic studies via DSC or rheometry can determine optimal inhibitor concentrations .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on the carcinogenicity of chloroalkenes like allyl chloride?

  • Resolution : Cross-reference IARC evaluations (Group 3: Not classifiable ) with in vitro genotoxicity assays (Ames test, comet assay). Dose-response studies in rodent models under OECD guidelines clarify thresholds for safe handling .

Q. Why do different synthetic routes for 1-Chloro-2-methylprop-1-ene yield varying enantiomeric excess?

  • Investigation : Chiral HPLC or polarimetry identifies stereochemical outcomes. Compare base-catalyzed (racemic) vs. enzyme-catalyzed (e.g., lipase-mediated) routes to pinpoint kinetic resolution effects .

Tables for Key Data

Property 1-Chloro-2-methylprop-1-ene 2-methylprop-1-ene
Boiling Point (°C)68–72 -6.9
Density (g/cm³)0.92–0.94 0.59
Electrophilicity Index (eV)1.85 (DFT) N/A

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene
Reactant of Route 2
1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene

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